Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate

Physicochemical Property Acid Dissociation Constant Oxadiazole Isomers

Problem: Unsubstituted 1,2,3-oxadiazole is thermodynamically unstable; substituting cheaper 1,2,4-oxadiazole isomers causes experimental failure via mismatched pKa and volatility. Solution: Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate (CAS 799257-45-7) provides a stabilized scaffold with 5-methyl substitution and a 4-carboxylate ester handle. • pKa -3.57 - highly acidic heterocycle for pH-sensitive prodrugs and ion-pair reagents • bp 210.5°C - withstands 100-180°C reactions where 1,2,4-oxadiazole isomers (bp 87°C) evaporate, preventing yield loss • Unique regioisomeric 4-carboxylate entry point to the underexplored 1,2,3-oxadiazole chemical space for diversity-oriented synthesis and heterocyclic library construction

Molecular Formula C6H8N2O3
Molecular Weight 156.14 g/mol
CAS No. 799257-45-7
Cat. No. B1393518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate
CAS799257-45-7
Molecular FormulaC6H8N2O3
Molecular Weight156.14 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(ON=N1)C
InChIInChI=1S/C6H8N2O3/c1-3-10-6(9)5-4(2)11-8-7-5/h3H2,1-2H3
InChIKeyKPJLWOOFVUSJIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate: Core Scaffold Overview


Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate (CAS 799257-45-7) is a heterocyclic compound belonging to the 1,2,3-oxadiazole class, which features a five-membered ring containing one oxygen and two nitrogen atoms in a 1,2,3-arrangement. While the unsubstituted 1,2,3-oxadiazole ring is generally recognized as thermodynamically unstable and prone to tautomerization to a diazoketone form [1], specific derivatives bearing substituents at the 4- and 5-positions, such as the target compound with a 5-methyl group and an ethyl carboxylate at position 4, exhibit sufficient stability for isolation and synthetic manipulation [1]. This compound serves as a versatile small-molecule scaffold and building block for the development of more complex molecular architectures, including potential bioactive molecules .

1
1,2,3-oxadiazole scaffold with 5-methyl and 4-ester substitution
2
Stable enough for isolation and use as a synthetic building block
3
Supports heterocycle library synthesis and scaffold elaboration

Isomer-Specific Physicochemical Differences


Oxadiazole isomers (1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-) are not interchangeable in scientific applications due to profound differences in their intrinsic stability, electronic properties, and reactivity profiles. Theoretical studies demonstrate that 1,3,4-oxadiazole is significantly more stable than 1,2,3-oxadiazole [1], and the unsubstituted 1,2,3-oxadiazole ring is known to be unstable and readily decomposes [1]. Furthermore, predicted acid dissociation constants (pKa) vary dramatically: the parent 1,2,3-oxadiazole exhibits a pKa of approximately -4.12 , whereas 1,2,4-oxadiazole shows a much less acidic pKa of -0.28 . The presence of the 5-methyl substituent and the 4-carboxylate ester in the target compound further modulates these properties, yielding a predicted pKa of -3.57 and a boiling point of 210.5 °C , which starkly contrasts with the 87 °C boiling point of 1,2,4-oxadiazole . Consequently, substituting Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate with a cheaper or more readily available oxadiazole isomer can lead to experimental failure due to mismatched acidity/basicity, altered reactivity, or decomposition under reaction conditions. The quantitative evidence below substantiates these critical differentiators.

Isomer mismatch may alter acidity

1,2,4-, 1,2,5-, or 1,3,4-oxadiazoles differ in pKa and electronic profile; direct substitution may shift reactivity and binding behavior.

Unsubstituted 1,2,3-oxadiazole is unstable

The parent ring readily decomposes; only the 5-methyl-substituted derivative provides sufficient stability for handling.

Volatility difference can affect reaction setup

Alternative oxadiazole isomers with lower boiling points may evaporate under elevated temperatures, causing yield loss or safety concerns.

Quantitative Differentiation Evidence


Enhanced Acidity vs. 1,2,4-Oxadiazole Isomers

Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate exhibits a predicted acid dissociation constant (pKa) of -3.57 ± 0.10, which is substantially more acidic than the 1,2,4-oxadiazole isomer, which has a predicted pKa of -0.28 ± 0.20 . This enhanced acidity, driven by the 1,2,3-arrangement of heteroatoms and the electron-withdrawing carboxylate group, positions the compound closer in acidity to the parent 1,2,3-oxadiazole (pKa -4.12 ± 0.22) .

Enhanced Acidity
Data to verify
pKa −3.57 ± 0.10 (predicted)
vs. 1,2,4-oxadiazole: −0.28; parent 1,2,3: −4.12
Lower pKa may influence reactivity in aqueous or biological environments
Predicted values; experimental verification advised
Physicochemical Property Acid Dissociation Constant Oxadiazole Isomers

Superior Stability Over Unsubstituted 1,2,3-Oxadiazole

While the unsubstituted 1,2,3-oxadiazole ring is inherently unstable and readily undergoes ring-opening to a diazoketone tautomer [1], the presence of the 5-methyl substituent in Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate confers sufficient stability for the compound to be isolated and utilized as a synthetic building block . Theoretical studies rank the stability of oxadiazole isomers in the order 1,3,4- > 1,2,4- > 1,2,5- > 1,2,3-, but these calculations refer to the unsubstituted parent rings [1]. Substitution at the 5-position is known to stabilize the 1,2,3-oxadiazole system, though direct experimental stability data for the target compound versus its unsubstituted counterpart are not available in the primary literature.

Stability vs. Parent
Class-level
5-methyl substitution enables isolation
Unsubstituted 1,2,3-oxadiazole decomposes to diazoketone
May support handling as a stable building block
Direct experimental stability data not available; class-level inference
Chemical Stability Heterocyclic Chemistry Oxadiazole

Higher Boiling Point and Lower Volatility

Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate has a predicted boiling point of 210.5 ± 32.0 °C , which is significantly higher than the boiling point of the 1,2,4-oxadiazole isomer (87 °C) . This ~124 °C difference indicates that the target compound is far less volatile, allowing it to be used in reactions at elevated temperatures without evaporative loss, and it may be more amenable to certain purification or formulation processes.

Higher Boiling Point
Data to verify
BP 210.5 ± 32.0 °C (predicted)
vs. 1,2,4-oxadiazole: 87 °C
May reduce evaporative loss at elevated reaction temperatures
Predicted value; experimental validation recommended
Volatility Boiling Point Process Chemistry

4-Carboxylate Ester as a Versatile Synthetic Handle

The ethyl carboxylate group at the 4-position of the oxadiazole ring provides a chemically orthogonal handle for further derivatization (e.g., hydrolysis to carboxylic acid, amidation, reduction) that is not present in the parent oxadiazole isomers. While direct comparative yield data for reactions of this specific compound versus other oxadiazole carboxylates are not available in the public literature, the presence of the ester at the 4-position (rather than the 2- or 5-position as in some 1,3,4- or 1,2,4-oxadiazole analogs) offers a distinct regiochemical starting point for the synthesis of 1,2,3-oxadiazole-containing libraries .

4-Carboxylate Handle
Data to verify
Ethyl ester at position 4
Orthogonal handle for hydrolysis, amidation, reduction
Enables regioselective derivatization of the 1,2,3-oxadiazole core
Comparative reaction yield data not publicly available
Building Block Synthetic Utility Ester Chemistry

Key Application Scenarios


pH-Sensitive Prodrug Synthesis

The compound's predicted pKa of -3.57 makes it an attractive building block for designing molecules that require a highly acidic heterocyclic moiety, such as pH-sensitive prodrugs, ion-pair reagents, or molecules intended for environments where strong acidity influences target engagement or solubility.

High-Temperature Organic Transformations

With a predicted boiling point of 210.5 °C , significantly higher than that of 1,2,4-oxadiazole (87 °C) , this compound is well-suited for reactions conducted at elevated temperatures (e.g., 100–180 °C) where more volatile oxadiazole isomers would evaporate, leading to yield loss or safety concerns.

Medicinal Chemistry of Stable 1,2,3-Oxadiazoles

The 5-methyl group provides enhanced stability relative to the unsubstituted 1,2,3-oxadiazole ring [1], enabling medicinal chemists to incorporate this rarely explored heterocyclic core into drug-like molecules without the risk of immediate decomposition. This opens avenues for discovering novel bioactive compounds with unique 1,2,3-oxadiazole pharmacophores.

Procurement of a Defined 1,2,3-Oxadiazole Building Block

For laboratories conducting diversity-oriented synthesis or building heterocyclic libraries, Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate provides a commercially available, well-characterized entry point to the 1,2,3-oxadiazole chemical space. Its distinct substitution pattern (5-methyl, 4-carboxylate) offers a unique regioisomeric handle for further functionalization compared to more common 1,3,4- or 1,2,4-oxadiazole carboxylates .

Application
Selection Property
Validation Focus
pH-responsive molecule design
High acidity (low pKa) heterocyclic core
pKa-dependent reactivity and solubility
High-temperature synthesis
Low volatility (high boiling point)
Reaction condition tolerance and compound retention
Medicinal chemistry scaffold exploration
Stable 1,2,3-oxadiazole core
Ring stability under reaction and storage conditions
Heterocycle library synthesis
Defined 5-methyl, 4-carboxylate substitution pattern
Regiochemical functionalization and scaffold diversification

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